4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole
Description
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole is a brominated pyrazole derivative featuring a chloromethyl substituent at position 5 and a methyl group at position 1. This compound is of interest in medicinal and materials chemistry due to its reactive chloromethyl group, which can serve as a site for further functionalization.
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(2-7)4(6)3-8-9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAPPVDLHYCAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356543-56-0 | |
| Record name | 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the bromination of 5-(chloromethyl)-1-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Chloromethylation: Introduction of the chloromethyl group to the pyrazole ring.
Bromination: Subsequent bromination to introduce the bromine atom at the desired position.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidation products: Oxidized derivatives with different functional groups.
Reduction products: Reduced forms of the original compound.
Scientific Research Applications
Pharmacological Activities
The pyrazole ring system is known for its diverse biological activities. Compounds derived from pyrazole, including 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole, have been investigated for their potential as therapeutic agents against various diseases.
- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, research indicates that modifications to the pyrazole structure can enhance anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .
- Anticancer Properties : The compound has been evaluated for its anticancer effects. A study reported that specific pyrazole derivatives exhibited cytotoxicity against cancer cell lines, suggesting a pathway for the development of new anticancer drugs .
- Antimicrobial Activity : The antimicrobial efficacy of pyrazole derivatives has been documented. Compounds similar to this compound have shown activity against various bacterial strains, indicating their potential use in treating infections .
Case Study: Synthesis and Evaluation
A recent study synthesized a series of pyrazole derivatives including this compound and assessed their pharmacological activities. The synthesized compounds were tested for anti-inflammatory and antimicrobial activities, demonstrating promising results comparable to standard drugs like diclofenac sodium and amoxicillin .
Agrochemical Applications
The unique structure of this compound makes it a candidate for agrochemical applications, particularly as a pesticide or herbicide.
- Pesticidal Activity : Research has indicated that pyrazole compounds can exhibit insecticidal properties. Studies have shown that certain derivatives can effectively control pests while being less harmful to beneficial insects .
Data Table: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| 4-Methylpyrazole | Whiteflies | 78 | |
| 3,5-Dimethylpyrazole | Spider Mites | 90 |
Material Science Applications
In addition to biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and materials.
Polymerization Studies
Recent studies have explored the use of pyrazole derivatives in polymer chemistry. The incorporation of the pyrazole moiety into polymer backbones can enhance thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A study demonstrated the synthesis of polymers incorporating this compound. The resulting materials exhibited improved thermal stability compared to traditional polymers, suggesting applications in high-performance materials .
Mechanism of Action
The mechanism of action of 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | Br (4), CH2Cl (5), CH3 (1) | C5H7BrClN2 | 225.5 | Chloromethyl group at position 5 |
| 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Br (4), CF3 (5), C6H5 (1) | C10H7BrF3N2 | 293.1 | Trifluoromethyl and phenyl substituents |
| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | Br-C6H4 (5), CH3 (1) | C10H10BrN2 | 238.1 | Bromophenyl group at position 5 |
| 4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole | Br (4), Cl-thienyl (3) | C7H5BrClN2S | 265.5 | Chlorothienyl substituent at position 3 |
| 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde | Br-C6H4 (3), Cl-C6H4-CH2 (1), CHO (5) | C17H12BrClN2O | 384.7 | Aldehyde and benzyl groups |
Key Observations :
Physicochemical Properties
Data from GC-MS and elemental analysis of analogs highlight trends:
- 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole : GC-MS (EI, 70 eV): m/z 384 (M+, 100%); elemental analysis (C16H9BrF4N2): C 49.89%, H 2.36%, N 7.27% .
- 4-Bromo-5-methoxy-1-methyl-1H-pyrazole : SMILES: CN1C(=C(C=N1)Br)OC; InChIKey: MKHYVCLHLMTEKP-UHFFFAOYSA-N .
The chloromethyl group in the target compound likely reduces thermal stability compared to methoxy or trifluoromethyl analogs due to its higher reactivity.
Biological Activity
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with bromine and chloromethyl substituents, which enhance its reactivity and interaction with biological targets. The presence of halogen atoms facilitates unique chemical properties, such as increased binding affinity to enzymes and receptors through halogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their catalytic activity.
- Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses.
- Nucleophilic Interactions : The halogen substituents allow for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with target proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines, demonstrating the potential of these compounds as anticancer agents. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 |
| 5o | SiHa | 4.34 ± 0.98 |
| 5o | PC-3 | 4.46 ± 0.53 |
These findings suggest that the compound could selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study on pyrazole derivatives reported significant activity against common bacterial strains such as E. coli and S. aureus. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrazole ring enhance antimicrobial efficacy .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that certain pyrazole derivatives exhibited potent cytotoxicity against breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutics .
- Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to the colchicine-binding site on tubulin, suggesting its potential as a tubulin polymerization inhibitor .
- Inflammatory Disease Models : Compounds derived from this pyrazole framework have been tested in animal models for their anti-inflammatory effects, showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
